3,12-Dihydroxylauric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24O4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,12-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c13-9-7-5-3-1-2-4-6-8-11(14)10-12(15)16/h11,13-14H,1-10H2,(H,15,16) |
InChI Key |
JGEFOCOPBYAGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CC(=O)O)O)CCCCO |
Origin of Product |
United States |
Occurrence and Distribution of 3,12 Dihydroxylauric Acid in Biological Systems
Methodologies for Discovery, Isolation, and Structural Characterization of 3,12-Dihydroxylauric Acid from Natural Sources
The journey to identifying and understanding this compound from complex biological matrices involves a series of sophisticated analytical techniques. The initial discovery often begins with the extraction of lipids from a natural source. A common approach involves solvent extraction, for example, using a mixture of dichloromethane (B109758) and methanol, to separate the lipid fraction. nih.gov
Following extraction, chromatographic techniques are indispensable for the isolation and purification of the target compound. Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to separate the fatty acid components based on their polarity and size. acs.org
Once isolated, the structural elucidation of this compound is achieved through a combination of spectroscopic methods. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the molecule. nih.govacs.org For a detailed structural map, Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), is utilized to determine the precise arrangement of atoms and the positions of the hydroxyl groups. nih.govacs.org
Diversity of Biological Producers: Exploration in Microbial, Plant, and Animal Models
Research has identified this compound and its isomers in a range of organisms, highlighting its diverse biological origins.
Animal Kingdom: A notable natural source of dihydroxy fatty acids, including isomers of dihydroxydodecanoic acid, is royal jelly , a secretion from the glands of worker honeybees (Apis mellifera). nih.govacs.orgmdpi.com Studies have confirmed the presence of 3,12-dihydroxydodecanoic acid in royal jelly. mdpi.com The complex mixture of fatty acids in royal jelly is believed to contribute to its unique biological properties.
Microbial World: The biosynthesis of hydroxy fatty acids is a known metabolic capability of various microorganisms. While direct evidence for this compound production is still emerging for many species, related compounds are known to be produced. For instance, the fungus Cephalosporium recifei is known to produce the δ-lactone of 3,5-dihydroxydecanoic acid. nih.gov Furthermore, the biosynthesis of medium-chain-length polyhydroxyalkanoates in bacteria like Pseudomonas involves 3-hydroxyalkanoate monomers, and research has pointed to the formation of 3,12-dihydroxydodecanoic acid in this context. researchgate.net The bacterium Lactobacillus plantarum is known to produce various 3-hydroxy fatty acids, although the specific production of this compound is a subject for further investigation. wikipedia.org
The biosynthesis of dihydroxy fatty acids often involves the activity of specific enzymes. For example, the biosynthesis of 3,5-dihydroxydecanoic acid in the yeast-like fungus Aureobasidium melanogenum is catalyzed by a highly reducing polyketide synthase (HR-PKS). nih.govportlandpress.com This suggests that similar enzymatic pathways could be responsible for the production of this compound in other organisms. The conversion of fatty acids to their hydroxylated forms can also be achieved by cytochrome P450 enzymes. nih.gov
Quantitative Profiling and Spatiotemporal Distribution Studies of this compound in Biota for Research Purposes
For research purposes, understanding the quantity and location of this compound within an organism is crucial. Quantitative analysis of fatty acids in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdpi.comrsc.org These methods allow for the sensitive and specific detection and quantification of the compound.
While dedicated spatiotemporal distribution studies for this compound are not widely published, its presence in specific biological materials provides clues about its localized production and potential function. For example, its identification in royal jelly, a substance produced by specific glands of worker bees for a defined purpose (feeding the queen and young larvae), points to a spatially and temporally regulated synthesis. nih.govacs.org The concentration of various fatty acids in royal jelly has been quantified, providing a basis for understanding their relative abundance. rsc.org
Further research focusing on the expression of biosynthetic genes, such as those for polyketide synthases or cytochrome P450 hydroxylases, in different tissues and at different developmental stages could provide a more detailed picture of the spatiotemporal distribution of this compound.
Biosynthetic Pathways and Enzymatic Mechanisms of 3,12 Dihydroxylauric Acid
Elucidation of Precursor Utilization in 3,12-Dihydroxylauric Acid Biosynthesis
The biosynthesis begins with a common medium-chain fatty acid, which is then subjected to sequential enzymatic hydroxylations.
Lauric acid (dodecanoic acid) serves as the fundamental precursor for this compound. nih.gov In metabolic systems, lauric acid is a versatile substrate that can be channeled into various pathways. A primary metabolic diversion is its hydroxylation, catalyzed by enzymes that introduce hydroxyl groups at specific carbon positions. The most common sites for hydroxylation are the terminal (ω) and sub-terminal (ω-1) carbons. acs.orgnih.govnih.gov For lauric acid, this corresponds to the C-12 and C-11 positions, respectively. The formation of this compound necessitates two distinct hydroxylation events: one at the ω-position (C-12) and another at the β-position (C-3). While ω-hydroxylation is a well-characterized pathway for fatty acid modification, β-hydroxylation is a key step in the fatty acid β-oxidation cycle, which typically leads to chain shortening. nih.gov The generation of a stable dihydroxy acid implies a metabolic context where these hydroxylation products are diverted from catabolism.
The introduction of hydroxyl groups onto the lauric acid skeleton is achieved by specific classes of enzymes, with Cytochrome P450 (CYP) monooxygenases playing a pivotal role. wikipedia.orgebi.ac.uk
C-12 (ω) Hydroxylation: The hydroxylation at the terminal C-12 position is a hallmark reaction of the Cytochrome P450 family 4 (CYP4) enzymes. nih.gov Human CYP4A11, for instance, is known to catalyze the ω-hydroxylation of fatty acids, with lauric acid being a prototypic substrate. acs.orgnih.gov These enzymes utilize a heme cofactor to activate molecular oxygen, enabling the insertion of an oxygen atom into an unactivated C-H bond at the terminal methyl group of the fatty acid. nih.govwikipedia.org The catalytic efficiency and regioselectivity of these enzymes can be influenced by the fatty acid's chain length, with lauric acid often being an optimal substrate for ω-hydroxylation. nih.gov
C-3 (β) Hydroxylation: Hydroxylation at the C-3 position is a canonical step in the mitochondrial and peroxisomal β-oxidation of fatty acids, catalyzed by hydroxyacyl-CoA dehydrogenases. However, the direct hydroxylation of free lauric acid at the C-3 position to form 3-hydroxylauric acid can also occur. The formation of this compound requires either the sequential action of a β-hydroxylase and an ω-hydroxylase or an enzyme with dual specificity. In some cyanobacteria, for example, the biosynthesis of hassallidins involves a 2,3-dihydroxy fatty acid, indicating the presence of enzymatic machinery for in-chain hydroxylation. pnas.org The complete pathway would involve the initial ω-hydroxylation of lauric acid to form 12-hydroxylauric acid, followed by a subsequent hydroxylation at the C-3 position, or vice versa.
Oxylipins are a diverse family of oxygenated fatty acids that function as signaling molecules in various organisms. aocs.orgmdpi.com Their biosynthesis is initiated by the oxidation of polyunsaturated fatty acids by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and Cytochrome P450 (CYP) enzymes. mdpi.com
The formation of this compound can be contextualized within the broader framework of oxylipin metabolism. While classic oxylipin pathways often involve polyunsaturated fatty acids like arachidonic or linoleic acid, the enzymatic machinery, particularly CYP enzymes, is versatile and can act on saturated fatty acids like lauric acid. mdpi.comresearchgate.net The generation of dihydroxy fatty acids is a known outcome of these pathways. For example, lipoxygenases can possess double dioxygenating activity, leading to the formation of dihydroxy fatty acids. nih.govresearchgate.net Therefore, the biosynthesis of this compound represents a specific branch of oxylipin metabolism where a saturated fatty acid undergoes sequential hydroxylation by CYP or other fatty acid-modifying enzymes.
Genetic Determinants and Gene Cluster Analysis Governing this compound Biosynthesis
The production of specialized metabolites like dihydroxy fatty acids is often encoded by biosynthetic gene clusters (BGCs), where all the necessary genes for the pathway are co-located on the chromosome. nih.govfrontiersin.org While a specific BGC for this compound has not been definitively identified in the literature, analysis of known fatty acid-modifying pathways provides a model for its genetic basis.
A putative BGC for this compound would be expected to contain:
A gene encoding a Cytochrome P450 ω-hydroxylase , likely from the CYP4 family, responsible for installing the hydroxyl group at the C-12 position.
A gene for a β-hydroxylase to modify the C-3 position.
Genes for necessary redox partners, such as a NADPH-cytochrome P450 reductase , which supplies electrons to the P450 enzyme. pnas.orgmdpi.com
Potentially, transporter genes and regulatory elements that control the expression of the cluster.
Genomic and transcriptomic analyses in various organisms have successfully identified gene clusters for the production of other modified fatty acids. For instance, in tomato, a pathogen-responsive gene cluster on chromosome 12 was found to be responsible for producing the acetylenic lipid falcarindiol (B120969). nih.gov Similarly, studies in the oilseed crop Orychophragmus violaceus have linked the neofunctionalization of a fatty acid desaturase (FAD2) gene to a hydroxylase function, critical for its unique dihydroxy fatty acid biosynthesis. researchgate.net These examples suggest that a combination of genomic sequencing and transcript-metabolite correlation studies would be a powerful approach to identify the genetic determinants of this compound biosynthesis.
Regulatory Mechanisms of this compound Biosynthesis in Model Organisms
The biosynthesis of fatty acid-derived metabolites is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli. The expression of fatty acid biosynthetic genes can vary significantly between tissues and developmental stages, as seen in the yellowhorn plant, where distinct expression profiles were observed in developing fruits and leaves. frontiersin.org
For oxylipins, production is often induced by stressors. For example, the genes involved in falcarindiol synthesis in tomato are induced in response to pathogens. nih.gov It is plausible that the biosynthesis of this compound is similarly regulated. The expression of the requisite hydroxylase genes, particularly the CYP enzymes, could be induced by the presence of the lauric acid substrate or by external signals, leading to the production of the dihydroxy fatty acid when needed. Understanding these regulatory networks is essential for harnessing model organisms for controlled production.
Chemoenzymatic and Biocatalytic Approaches for Research-Scale Production of this compound and Related Dihydroxy Fatty Acids
The production of dihydroxy fatty acids for research and industrial applications is increasingly moving from complex chemical syntheses to more sustainable chemoenzymatic and biocatalytic methods. mdpi.commdpi.com These approaches leverage the high selectivity of enzymes to create specific products with high yields. rsc.org
Whole-cell biocatalysis is a prominent strategy, where microorganisms like Escherichia coli or yeast are engineered to express the necessary enzymatic machinery. For example, recombinant E. coli expressing engineered linoleate (B1235992) diol synthase variants have been used to produce 8,11-dihydroxy fatty acids from oleic and palmitoleic acids with molar yields exceeding 96%. nih.gov
The key enzymes in these systems are often Cytochrome P450s and lipoxygenases. P450s, especially self-sufficient variants like P450 BM-3 from Bacillus megaterium, are popular targets for protein engineering to alter their regioselectivity and enhance their catalytic activity towards desired fatty acid substrates. mdpi.comnih.gov By creating mutants, researchers have been able to shift the hydroxylation site from the typical (ω-1) to (ω-3) positions to other in-chain carbons. mdpi.com Similarly, microbial lipoxygenases with double dioxygenating activity have been discovered and utilized for the efficient biocatalytic synthesis of various dihydroxy fatty acids. nih.govresearchgate.net
A chemoenzymatic process for producing this compound would likely involve providing lauric acid as a substrate to an engineered microbial strain or a purified enzyme system containing both a C-12 hydroxylase and a C-3 hydroxylase. The table below summarizes several biocatalytic systems used to produce various dihydroxy fatty acids, illustrating the potential of these methods.
Table 1: Examples of Biocatalytic Systems for Dihydroxy Fatty Acid Production
| Enzyme/Organism | Substrate(s) | Product(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pseudomonas aeruginosa PR3 | Oleic Acid | 7,10-Dihydroxy-8(E)-octadecenoic acid | Bioconversion pathway involves a hydratase and a hydroxylase. Yields improved to >80%. | gsartor.org |
| Engineered E. coli (expressing variant 6,8-LDS) | Oleic Acid, Palmitoleic Acid | 8,11-Dihydroxy-9(Z)-octadecenoic acid (DiHOME), 8,11-Dihydroxy-9(Z)-hexadecenoic acid (DiHHME) | High molar yields (96%) and productivities (up to 7.1 g L⁻¹ h⁻¹) achieved under optimized conditions. | nih.gov |
| Microbial 12S-Lipoxygenase (Endozoicomonas numazuensis) | Arachidonic Acid, EPA, DHA | Various dihydroxy fatty acids (e.g., LTB₄ epimer) | Enzyme activity was ~550-fold higher than mammalian LOX. Efficient conversion within 2 hours. | nih.govresearchgate.net |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 10-deoxymethynolide |
| 10-hydroxystearic acid |
| 11-hydroxypalmitic acid |
| 12,13,17-trihydroxy-9(Z)-octadecenoic acid |
| 12-hydroxylauric acid |
| 12-hydroxystearic acid |
| 3,11-dihydroxymyristic acid |
| This compound |
| 3-hydroxy-γ-decalactone |
| 3-hydroxylauric acid |
| 6-pentyl-2-pyrone |
| 7,10,12-trihydroxy-8(E)-octadecenoic acid |
| 7,10-Dihydroxy-8(E)-octadecenoic acid |
| 8,11-dihydroxy-9(Z)-hexadecenoic acid |
| 8,11-dihydroxy-9(Z)-octadecenoic acid |
| Arachidonic acid |
| Coriolic acid |
| Crepenynic acid |
| Cryptophycin |
| dec-2-en-4-olide |
| dec-3-en-4-olide |
| Falcarindiol |
| Lauric acid (Dodecanoic acid) |
| Linoleic acid |
| Narbonolide |
| Oleic acid |
| Palmitic acid |
| Palmitoleic acid |
| Ricinoleic acid |
| γ-decalactone |
| γ-dodecalactone |
| cis-6-γ-dodecenolactone |
| δ-decalactone |
| δ-jasmin lactone |
Metabolic Fates and Catabolic Pathways of 3,12 Dihydroxylauric Acid
Identification and Characterization of Enzymatic Degradation Mechanisms of 3,12-Dihydroxylauric Acid in Biological Models
The breakdown of this compound likely involves a sequence of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes.
Initial ω-Oxidation: The primary step is the oxidation of the 12-hydroxyl group. This ω-oxidation pathway is a crucial mechanism for metabolizing fatty acids, especially when mitochondrial β-oxidation is impaired. nih.gov This process involves two key enzymes:
Alcohol Dehydrogenase (ADH): This enzyme oxidizes the terminal hydroxyl group (C-12) of this compound to an aldehyde, forming 3-hydroxy-12-oxododecanoic acid. Studies have shown that ADH exhibits a high affinity for hydroxylated fatty acids. medsciencegroup.com
Aldehyde Dehydrogenase (ALDH): The intermediate aldehyde is then further oxidized by ALDH to a carboxylic acid. nih.gov This reaction yields 3-hydroxydodecanedioic acid , a dicarboxylic acid that is a key intermediate in this metabolic route. nih.govnih.gov The formation of 3-hydroxy dicarboxylic acids from fatty acids is understood to be a result of combined ω-oxidation and incomplete β-oxidation. nih.gov
Peroxisomal β-Oxidation: Long-chain dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes. nih.govnih.govbiorxiv.organnualreviews.org The resulting 3-hydroxydodecanedioic acid is transported into the peroxisome, likely mediated by an ATP-binding cassette (ABC) transporter such as ABCD3. biorxiv.org Once inside, it undergoes chain-shortening. nih.gov
The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include: nih.govnih.gov
Acyl-CoA Oxidase (ACOX): Initiates the cycle.
L-bifunctional protein (LBP) and D-bifunctional protein (DBP): These proteins possess hydratase and dehydrogenase activities. The L-bifunctional protein is noted as being essential for the β-oxidation of dicarboxylic acids. nih.govmdpi.com
Thiolase: Completes the cycle by cleaving the acyl-CoA chain.
The pre-existing hydroxyl group at the C-3 position of this compound is a standard intermediate of the β-oxidation spiral. However, its presence from the start means the initial cycle of β-oxidation would be modified. The molecule would likely enter the cycle after the hydratase step, directly proceeding to the dehydrogenase and thiolase steps. Children with long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency are known to excrete 3-hydroxydicarboxylic acids, indicating the importance of this pathway in fatty acid metabolism. nih.govscispace.com
Flux Analysis and Integration of this compound Metabolites into Core Lipid Metabolism
Metabolic flux analysis (MFA) helps to quantify the rate of turnover of metabolites in a metabolic network, providing insights into how breakdown products are integrated into central metabolism. nih.govdrugbank.com While no specific MFA studies on this compound exist, the fate of its catabolites can be predicted.
The peroxisomal β-oxidation of 3-hydroxydodecanedioic acid generates chain-shortened dicarboxylic acids and acetyl-CoA. nih.govmdpi.com
Acetyl-CoA: This central metabolite can enter the tricarboxylic acid (TCA) cycle to generate ATP, or it can be used for lipogenesis. medsciencegroup.com
Chain-Shortened Dicarboxylic Acids: Peroxisomal β-oxidation of dicarboxylic acids continues until medium-chain dicarboxylic acids, such as adipic acid (C6) and suberic acid (C8), are formed. nih.govbiorxiv.org These shorter-chain acids can be further metabolized in the mitochondria. biorxiv.org
The integration of these metabolites is crucial, particularly under conditions of high fat intake or metabolic stress, where ω-oxidation becomes more significant. medsciencegroup.com A computational model incorporating ω-oxidation and peroxisomal beta-oxidation has suggested links between this pathway and nitrogen metabolism via the urea (B33335) cycle. researchgate.net
The table below illustrates the probable flow and integration of metabolites from this compound catabolism.
| Metabolite | Generating Pathway | Key Enzymes | Subsequent Fate | Integration Point |
| This compound | Endogenous/Exogenous Source | - | ω-Oxidation | - |
| 3-Hydroxy-12-oxododecanoic acid | ω-Oxidation | Alcohol Dehydrogenase | Further Oxidation | Intermediate |
| 3-Hydroxydodecanedioic acid | ω-Oxidation | Aldehyde Dehydrogenase | Peroxisomal β-Oxidation | Peroxisome |
| Medium-Chain Dicarboxylic Acids (e.g., Adipic, Suberic) | Peroxisomal β-Oxidation | ACOX, LBP/DBP, Thiolase | Mitochondrial β-Oxidation | Mitochondria/TCA Cycle |
| Acetyl-CoA | Peroxisomal β-Oxidation | Thiolase | TCA Cycle, Lipogenesis | Mitochondria, Cytosol |
Comparative Studies of this compound Catabolism Across Diverse Organisms
While direct comparative studies on this compound are not available, the core pathways involved—ω-oxidation and peroxisomal β-oxidation—are known to differ across species.
Mammals: In humans and other mammals, ω-oxidation is generally a minor pathway for fatty acid metabolism, becoming significant only when the primary mitochondrial β-oxidation pathway is overloaded or defective. nih.govmedsciencegroup.com The enzymes responsible, primarily from the cytochrome P450 family 4 (CYP4), are found in the liver and kidneys. annualreviews.orgnih.gov For instance, human CYP4A11 is known to catalyze the ω-hydroxylation of lauric acid. acs.orgacs.org The metabolism of xenobiotic carboxylic acids shows wide species diversity in mammals. imperial.ac.uk Different species also exhibit variations in the metabolism of lauric acid itself, with rat, dog, monkey, and human liver microsomes showing different profiles of hydroxylated metabolites. lablogic.com
Fish: Studies in rainbow trout have shown that their liver microsomes can hydroxylate lauric acid at multiple positions, including the ω, ω-1, ω-2, and ω-3 positions, indicating a different regioselectivity of their cytochrome P450 enzymes compared to mammals. nih.gov
Microorganisms: Many bacteria and yeasts can utilize fatty acids as their sole carbon source. In these organisms, ω-oxidation can be a primary and highly efficient metabolic pathway. For example, some bacterial cytochrome P450 enzymes, like those from the CYP152 family, are peroxygenases that can hydroxylate fatty acids at various positions. ebi.ac.uk
These differences highlight the evolutionary adaptation of lipid metabolic pathways to different physiological needs and environmental conditions. The specific enzymes and their regulatory mechanisms for handling dihydroxylated fatty acids would likely show significant variation across these biological domains.
Chemical Synthesis and Derivatization Strategies for Academic Research Applications
Total Synthesis Approaches to 3,12-Dihydroxylauric Acid and its Stereoisomers
The total synthesis of this compound, also known as 3,12-dihydroxydodecanoic acid, presents a challenge due to the presence of two hydroxyl groups at positions 3 and 12, which necessitates strategic protection and regioselective reactions. While specific literature on the total synthesis of this compound is not abundant, synthetic routes can be devised based on established methodologies for similar long-chain dihydroxy fatty acids.
A plausible synthetic strategy could commence from a readily available long-chain dicarboxylic acid monoester, such as the monoethyl ester of decanedioic acid. This starting material can undergo a series of reactions to introduce the required hydroxyl functionalities. For instance, a homologation sequence followed by selective reductions can yield the desired carbon skeleton with hydroxyl groups at the appropriate positions. The synthesis of a related compound, 3,12-dihydroxyhexadecanoic acid, started with the monoethyl ester of decanedioic acid and proceeded through key intermediates like ketoesters and ketalaldehydes to achieve the final dihydroxy acid structure. nih.gov This general approach can be adapted for the synthesis of this compound.
The synthesis of various stereoisomers requires stereocontrolled reactions. This can be achieved by using chiral starting materials or by employing stereoselective reagents and catalysts. For example, asymmetric reduction of a keto group at the C-3 position can establish the desired stereochemistry at that center. The stereochemistry at C-12 can be introduced from a chiral precursor or through an asymmetric hydroxylation reaction. The synthesis of all possible stereoisomers—(3R, 12R), (3S, 12S), (3R, 12S), and (3S, 12R)—is crucial for studying the specific biological activities of each isomer.
| Synthetic Strategy Overview | Key Transformations | Potential Starting Materials |
| Linear synthesis from a dicarboxylic acid monoester | Homologation, ketal protection, reduction of ester to aldehyde, Grignard reaction, deprotection, and oxidation. | Monoethyl ester of decanedioic acid |
| Convergent synthesis | Coupling of two smaller, functionalized fragments. | A C9 fragment with a terminal functional group and a C3 fragment with a protected hydroxyl group. |
Stereoselective Synthesis Methodologies for Chiral this compound Analogues
The biological activity of hydroxylated fatty acids is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of chiral analogues of this compound is a critical aspect of research in this area. Methodologies for achieving high stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral auxiliaries, such as Evans oxazolidinones or pantolactone, can be attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions. google.com For instance, an acetate (B1210297) aldol (B89426) addition using a chiral auxiliary can establish the stereocenter at the C-3 position with high diastereoselectivity.
Asymmetric catalysis offers a more atom-economical approach. For example, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of a β-keto ester can produce the chiral β-hydroxy ester with high enantiomeric excess. researchgate.net Similarly, Sharpless asymmetric dihydroxylation or epoxidation of an appropriate unsaturated precursor can be used to introduce the hydroxyl group at the C-12 position with a defined stereochemistry.
Enzymatic reactions, particularly those involving lipases, are also powerful tools for the stereoselective synthesis of chiral hydroxy acids. google.com Lipases can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester, allowing for the kinetic resolution of a racemic mixture of a 3-hydroxy or 12-hydroxy precursor.
| Methodology | Description | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control the stereochemical course of a reaction. | Use of an Evans auxiliary to direct an aldol reaction for the synthesis of the β-hydroxy acid moiety. nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Ruthenium-catalyzed asymmetric hydrogenation of a β-ketoester to generate a chiral β-hydroxyester. researchgate.net |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. | Lipase-catalyzed transesterification for the kinetic resolution of a racemic hydroxy fatty acid ester. google.com |
Design and Synthesis of Chemically Modified this compound Derivatives for Mechanistic Probes and Research Tools
To investigate the mechanism of action and identify the cellular targets of this compound, chemically modified derivatives are indispensable research tools. These derivatives can be designed to incorporate reporter groups, photoaffinity labels, or reactive handles for bioconjugation.
One common modification is the introduction of a fluorescent tag, such as a nitrobenzoxadiazole (NBD) or coumarin (B35378) group. These fluorescent analogues allow for the visualization of the cellular uptake and subcellular localization of the fatty acid using fluorescence microscopy. The fluorescent moiety is typically attached to the omega-terminus (C-12) or the carboxylic acid end of the molecule, often via a linker to minimize steric hindrance and preserve biological activity.
For target identification studies, photoaffinity labeling is a powerful technique. A photoreactive group, such as an azido, diazirine, or benzophenone (B1666685) group, is incorporated into the structure of this compound. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink to nearby interacting proteins. The tagged proteins can then be isolated and identified using proteomic methods.
Another strategy involves the synthesis of derivatives with a terminal alkyne or azide (B81097) group. These "click-ready" analogues can be used in bioorthogonal chemistry applications. For example, an alkyne-tagged this compound can be administered to cells, and after a period of incubation, a fluorescently labeled azide can be "clicked" onto the fatty acid using a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction, allowing for its detection and visualization.
| Type of Derivative | Modification | Research Application |
| Fluorescent Analogue | Attachment of a fluorophore (e.g., NBD, fluorescein). | Cellular uptake and localization studies. |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., azido, diazirine). | Identification of protein binding partners. |
| Bioorthogonal Probe | Inclusion of a "click" handle (e.g., alkyne, azide). | In situ labeling and tracking of the molecule in complex biological systems. |
Isotopic Labeling Strategies for this compound in Metabolic Tracing Studies
Isotopically labeled versions of this compound are essential for metabolic tracing studies to elucidate its biosynthetic pathways and downstream metabolic fate. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly used. nih.govmdpi.com
The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at specific points in the synthetic route. For example, ¹³C-labeled Grignard reagents or other organometallic compounds can be used to introduce ¹³C atoms at desired positions in the carbon chain. Deuterium can be introduced through the reduction of a ketone or an ester with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄).
Uniformly ¹³C-labeled this compound can be produced biologically by feeding ¹³C-labeled glucose or other carbon sources to microorganisms that are known to produce this compound. google.com However, for position-specific labeling, chemical synthesis is generally required.
Once synthesized, these labeled compounds can be administered to cells or organisms, and their metabolic transformations can be tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govbiorxiv.org This allows researchers to identify the enzymes and pathways involved in the metabolism of this compound and to quantify the flux through these pathways.
| Isotope | Labeling Strategy | Analytical Method | Application |
| ¹³C | Use of ¹³C-labeled starting materials in chemical synthesis or feeding ¹³C-labeled precursors in biological production. | Mass Spectrometry, NMR Spectroscopy | Tracing the carbon backbone through metabolic pathways. |
| ²H (Deuterium) | Reduction with deuterated reagents (e.g., NaBD₄). | Mass Spectrometry | Probing reaction mechanisms involving C-H bond cleavage. |
| ¹⁸O | Incorporation of H₂¹⁸O during hydrolysis or using ¹⁸O-labeled reagents. | Mass Spectrometry | Investigating the origin of oxygen atoms in enzymatic reactions. |
Analytical Methodologies for Research Oriented Characterization and Quantification of 3,12 Dihydroxylauric Acid
Advanced Chromatographic Techniques for Separation and Identification
Advanced chromatographic techniques are indispensable for the separation and identification of 3,12-dihydroxylauric acid from intricate biological matrices such as plasma, urine, and tissue extracts. chromatographyonline.comlongdom.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely used platforms for this purpose. chromatographyonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS has traditionally been a cornerstone for the analysis of fatty acids, including hydroxylated forms like this compound. nih.gov Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netresearch-solution.com Common derivatization strategies include silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, or esterification followed by acylation. researchgate.nettheses.cz
The separation in GC is typically achieved on a non-polar capillary column, which separates compounds based on their boiling points and interactions with the stationary phase. Following separation, the eluting compounds are ionized, fragmented, and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS has emerged as a preferred technique for the analysis of a wide range of metabolites, including dicarboxylic acids, from biological samples. longdom.orglongdom.org A significant advantage of LC-MS is that it can often analyze compounds without the need for derivatization, although derivatization can still be used to improve sensitivity and chromatographic performance. chromatographyonline.comtheses.czunit.no
For the analysis of this compound, reversed-phase liquid chromatography (RPLC) is commonly used. In RPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. hplc.eu The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation of various fatty acids.
The separated compounds are then introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. Tandem mass spectrometry (MS/MS) is then used for quantification. In a typical MS/MS experiment, the precursor ion (the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. longdom.org
High-Performance Liquid Chromatography (HPLC):
While often coupled with mass spectrometry, high-performance liquid chromatography (HPLC) with other detectors, such as ultraviolet (UV) or fluorescence detectors, can also be used for the analysis of this compound, particularly after derivatization with a UV-absorbing or fluorescent tag. pan.olsztyn.pltandfonline.com However, these methods may lack the sensitivity and specificity of MS-based detection, especially for complex biological samples. shimadzu.com
| Technique | Principle | Derivatization | Detection | Strengths | Limitations |
| GC-MS | Separation based on volatility and polarity after derivatization. | Required (e.g., silylation, esterification). researchgate.netresearch-solution.com | Mass Spectrometry (Scan or SIM). nih.gov | High resolution, established libraries. | Requires derivatization, potential for thermal degradation. researchgate.net |
| LC-MS/MS | Separation based on polarity using a liquid mobile phase. | Optional, but can enhance sensitivity. chromatographyonline.comlongdom.org | Tandem Mass Spectrometry (MRM). longdom.org | High sensitivity and specificity, suitable for complex matrices. chromatographyonline.comlongdom.org | Matrix effects can suppress ionization. unit.no |
| HPLC-UV/Fluorescence | Separation based on polarity. | Often required to introduce a chromophore or fluorophore. pan.olsztyn.pltandfonline.com | UV or Fluorescence detection. | Cost-effective. | Lower sensitivity and specificity compared to MS. shimadzu.com |
High-Resolution Spectroscopic Approaches for Structural Elucidation
For the definitive structural elucidation and confirmation of this compound, particularly when isolated from a novel biological source or synthesized, high-resolution spectroscopic techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR are the most informative.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C3 and C12) and the alpha-protons to the carboxylic acid would be characteristic.
¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons attached to the hydroxyl groups and the carbonyl carbon of the carboxylic acid are key identifiers.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the precise positions of the hydroxyl groups along the lauric acid backbone.
While NMR is unparalleled for structural elucidation, it generally requires a larger amount of pure sample compared to mass spectrometry. nih.gov
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, provide extremely accurate mass measurements, typically with sub-ppm mass accuracy. ed.ac.uk This allows for the determination of the elemental composition of this compound, which is crucial for confirming its molecular formula (C₁₂H₂₄O₄).
Furthermore, HRMS coupled with tandem MS (HRMS/MS) can provide high-resolution fragmentation data. The accurate mass measurement of fragment ions can help to pinpoint the locations of the hydroxyl groups. For instance, fragmentation of the molecular ion would be expected to yield characteristic losses of water and cleavages adjacent to the hydroxyl groups, and the precise masses of these fragments can confirm the 3- and 12-hydroxy positions.
| Technique | Information Provided | Sample Requirements | Key Applications |
| NMR Spectroscopy | Detailed structural information, including atom connectivity and stereochemistry. | Relatively large amount of pure sample. nih.gov | Unambiguous structure confirmation of novel compounds. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. ed.ac.uk | Small amount of sample. | Confirmation of molecular formula and structural fragments. |
Quantitative Analysis and Standardization Protocols
Stable Isotope Dilution Mass Spectrometry (SID-MS):
SID-MS is the gold standard for quantitative analysis of small molecules in complex matrices. umsl.edu This method involves the use of a stable isotope-labeled internal standard, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled this compound. This internal standard is chemically identical to the analyte but has a different mass.
A known amount of the labeled internal standard is added to the sample at the beginning of the sample preparation process. The analyte and the internal standard are then co-extracted, derivatized (if necessary), and analyzed by GC-MS or LC-MS/MS. Because the analyte and the internal standard have nearly identical chemical and physical properties, any sample loss or variation during sample processing will affect both equally. The concentration of the endogenous this compound is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. This method corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification. umsl.edu
Method Validation:
A quantitative method for this compound should be thoroughly validated according to established guidelines. Key validation parameters include:
Linearity: The range over which the instrument response is proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements (repeatability and reproducibility).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. chromatographyonline.com
Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.
Matrix Effect: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte. unit.no
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. chromatographyonline.com
Sample Preparation and Derivatization Techniques
Effective sample preparation is a critical step in the analytical workflow for this compound, as it serves to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. thermofisher.comresearchgate.net
Sample Preparation:
The choice of sample preparation technique depends on the biological matrix and the analytical method to be used. Common techniques include:
Protein Precipitation: This is a simple and common method for removing proteins from plasma or serum samples. thermofisher.com It involves adding an organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., trichloroacetic acid) to the sample to precipitate the proteins. The supernatant, containing the small molecules including this compound, is then collected for further analysis.
Liquid-Liquid Extraction (LLE): LLE is used to separate compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. thermofisher.combohrium.com For this compound, which is a relatively polar fatty acid, the pH of the aqueous phase may need to be adjusted to optimize its partitioning into the organic solvent.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient sample cleanup technique than LLE. nih.gov It involves passing the sample through a solid sorbent material packed in a cartridge. The analyte can be retained on the sorbent while interferences are washed away, or vice versa. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of this compound.
Derivatization:
As mentioned previously, derivatization is often necessary for GC-MS analysis to increase the volatility and thermal stability of this compound. researchgate.netresearch-solution.com Even for LC-MS/MS, derivatization can be employed to enhance ionization efficiency and improve chromatographic separation. chromatographyonline.comlongdom.org
Common derivatization reagents and methods include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.netweber.hu TBDMS derivatives are generally more stable than TMS derivatives.
Esterification: The carboxylic acid group can be converted to an ester, for example, a methyl ester using diazomethane (B1218177) or BF₃/methanol, or a pentafluorobenzyl (PFB) ester using PFB bromide. nih.govresearch-solution.com PFB esters are particularly useful for enhancing sensitivity in negative chemical ionization (NCI) GC-MS.
Charge-Reversal Derivatization: For LC-MS/MS, derivatizing the carboxyl groups with a reagent that introduces a permanent positive charge can significantly improve ionization efficiency in positive ESI mode. chromatographyonline.comlongdom.org An example of such a reagent is dimethylaminophenacyl bromide (DmPABr). longdom.org
| Technique | Purpose | Common Reagents/Materials | Application |
| Protein Precipitation | Removal of proteins from biological fluids. thermofisher.com | Acetonitrile, Methanol, Trichloroacetic Acid. | Plasma, Serum. |
| Liquid-Liquid Extraction | Separation based on differential solubility. thermofisher.combohrium.com | Ethyl Acetate (B1210297), Hexane, Diethyl Ether. | Urine, Tissue Homogenates. |
| Solid-Phase Extraction | Selective isolation and concentration. nih.gov | C18, Ion-Exchange Sorbents. | Various biological samples. |
| Silylation | Increase volatility for GC-MS. researchgate.netweber.hu | BSTFA, MTBSTFA. | GC-MS analysis. |
| Esterification | Increase volatility and/or sensitivity for GC-MS. nih.govresearch-solution.com | BF₃/Methanol, PFB Bromide. | GC-MS analysis. |
| Charge-Reversal Derivatization | Enhance ionization for LC-MS/MS. chromatographyonline.comlongdom.org | Dimethylaminophenacyl Bromide (DmPABr). longdom.org | LC-MS/MS analysis. |
Development of Targeted Metabolomics Approaches
Targeted metabolomics focuses on the measurement of a predefined set of metabolites, offering high sensitivity, specificity, and quantitative accuracy. metabolon.com The development of a targeted metabolomics panel that includes this compound and related metabolites can provide valuable insights into specific metabolic pathways.
A targeted metabolomics approach for this compound profiling would typically involve:
Selection of a Panel of Metabolites: In addition to this compound, other related dicarboxylic acids, hydroxy fatty acids, and acylcarnitines could be included in the panel to provide a more comprehensive picture of fatty acid oxidation and metabolism. ed.ac.ukresearchgate.net
Development of a Multiplexed LC-MS/MS Method: A single LC-MS/MS method capable of separating and detecting all the selected metabolites in a single run would be developed. This involves optimizing the chromatographic conditions and the MS/MS parameters (e.g., MRM transitions) for each analyte.
Use of a Set of Internal Standards: To ensure accurate quantification, a mixture of stable isotope-labeled internal standards for each (or a representative number) of the targeted metabolites would be used. columbia.edu
Application to Research Studies: The validated targeted metabolomics panel can then be applied to large-scale research studies to investigate the association of this compound and related metabolites with different physiological or pathological conditions.
The development of such targeted approaches allows for the high-throughput and reliable quantification of this compound, facilitating its study as a potential biomarker and its role in various biological processes. metabolon.com
Biological Roles and Mechanistic Insights of 3,12 Dihydroxylauric Acid in Model Systems
Investigation of Intracellular and Intercellular Signaling Functions of 3,12-Dihydroxylauric Acid in Microbial Contexts
Hydroxylated fatty acids and their derivatives are established signaling molecules in microbial communication, a process often termed quorum sensing (QS). In this system, bacteria produce and release chemical signals to coordinate collective behaviors, such as biofilm formation and virulence factor expression.
A prominent example of a C12 acyl-chain signaling molecule is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), utilized by the Gram-negative bacterium Pseudomonas aeruginosa. This molecule features a 12-carbon (dodecanoyl) chain, the same backbone as lauric acid, with a modification at the 3-position. The specificity of these signaling systems relies heavily on the structure of the acyl chain, including its length and modifications.
3-hydroxy fatty acids are known intermediates in fatty acid metabolism and are key structural components of bacterial membranes. gerli.com For instance, 3-hydroxypalmitic acid methyl ester acts as a potent autoregulator controlling virulence in the plant pathogen Ralstonia solanacearum. gerli.com This suggests that a 3-hydroxy group on a fatty acid backbone is a recognized motif in bacterial signaling. Fatty acid signals are a distinct class of QS molecules that regulate a wide range of cellular functions, including biofilm dispersion, in both Gram-positive and Gram-negative bacteria. nih.gov Molecules like cis-2-decenoic acid demonstrate that fatty acids themselves can act as interspecies signals to control microbial communities. nih.govresearchgate.netsemanticscholar.org
Given this context, this compound, with hydroxyl groups at both the 3 and 12 positions, represents a novel structure that could function as a highly specific signaling molecule. The dual hydroxylation could influence its solubility, receptor binding affinity, and interaction with metabolic enzymes, potentially modulating microbial physiology in unique ways compared to its monosubstituted counterparts.
| Signaling Molecule | Organism(s) | Regulated Process(es) | Reference |
|---|---|---|---|
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Virulence factor production, biofilm formation | mdpi.com |
| 3-Hydroxypalmitic acid methyl ester | Ralstonia solanacearum | Virulence | gerli.com |
| cis-2-Decenoic acid | Pseudomonas aeruginosa, various bacteria and yeast | Biofilm dispersion, persister cell modulation | nih.gov |
Participation of this compound in Host-Microbe Interactions and Ecological Dynamics
The communication between microbes and their hosts is often mediated by small molecules, including oxidized fatty acids, also known as oxylipins. mdpi.com These molecules can modulate host immune responses and influence the outcome of an infection. mdpi.comuky.edu Bacteria can produce hydroxylated fatty acids to manipulate host signaling pathways for their benefit. A notable example is the conversion of host-derived oleic acid into 10-hydroxystearic acid (10-HSA) by pathogens like Staphylococcus aureus, which plays a role in modulating immune responses during infection. mdpi.comresearchgate.net
Furthermore, microbial signaling molecules can be directly recognized by host cells. The P. aeruginosa quorum-sensing molecule 3-oxo-C12-HSL, which shares the C12 backbone, is a potent chemoattractant for human neutrophils and can activate them, enhancing host defense mechanisms. nih.govnih.govresearchgate.net This demonstrates a direct link between a bacterial fatty-acyl derivative and the host immune system, representing a form of inter-kingdom signaling.
The hydroxylation of fatty acids is also a critical process within host cells. The enzyme fatty acid 2-hydroxylase (FA2H), for instance, is essential for the biosynthesis of 2-hydroxy ceramides (B1148491) and sphingolipids. pnas.org The activity of FA2H and the presence of 2-hydroxy fatty acids have been shown to be crucial for the successful entry of certain viruses and toxins into host cells, highlighting that host-mediated fatty acid hydroxylation is a key factor in host-pathogen interactions. pnas.org
Therefore, this compound, if produced by microbes within a host, could function as a significant modulator of host-microbe interactions. Its hydroxyl groups could facilitate interactions with host receptors or enzymes, potentially dampening or amplifying inflammatory responses and influencing the ecological balance between the host and its microbiota.
Modulatory Effects of this compound on Specific Enzymatic Systems or Receptor Interactions in in vitro and ex vivo Studies
Fatty acids and their derivatives are known to be potent modulators of various enzyme systems. The specific structure of a fatty acid—including its chain length, degree of saturation, and the presence of functional groups like hydroxyls—determines its inhibitory or activating effects.
Indoleamine 2,3-dioxygenase-1 (IDO-1): IDO-1 is an important immunoregulatory enzyme that catabolizes the essential amino acid L-tryptophan. nih.govplos.org Its activity is a target for therapeutic intervention in cancer and chronic inflammation. frontiersin.org Studies analyzing the structure-function relationship of fatty acids as IDO-1 inhibitors have revealed that inhibitory activity is dependent on chain length and bond configuration. nih.gov Critically, the presence of multiple hydroxyl groups on the fatty acid side arm has been shown to significantly increase the inhibitory activity of related compounds (prostaglandins). nih.gov This finding strongly suggests that this compound, with its two hydroxyl groups, could be a potent inhibitor of IDO-1.
| Structural Feature | Impact on IDO-1 Inhibitory Activity | Reference |
|---|---|---|
| Variable Chain Length | Activity is affected by the number of carbons | nih.gov |
| Double Bonds | Activity is affected by the number and configuration of double bonds | nih.gov |
| Multiple -OH Groups | Significantly increases inhibitory activity in related compounds | nih.gov |
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH is a therapeutic strategy for pain and inflammation. mdpi.com The inhibitory potency of compounds targeting FAAH is highly dependent on their structure. Studies on macamides, for example, show that unsaturation in the fatty acid moiety leads to greater FAAH inhibitory activity. nih.gov While direct data on hydroxylated fatty acids is sparse, the principle that modifications to the fatty acid chain dictate interaction with the FAAH active site is well-established. nih.govresearchgate.net The polar hydroxyl groups of this compound could influence binding within the enzyme's catalytic pocket, potentially leading to modulation of its activity.
Integration of this compound into Specialized Lipid Metabolic Networks in Non-Human Organisms
In non-human organisms, particularly insects, lipid metabolism is central to energy storage, development, and reproduction. nih.gov The fat body in insects is the primary site for lipid synthesis and storage, analogous to adipose tissue and liver in vertebrates. nih.gov Lipids are stored mainly as triacylglycerols (TAGs) within lipid droplets. researchgate.net For transport through the hemolymph, TAGs are hydrolyzed to diacylglycerols (DAGs) and loaded onto the transport protein lipophorin. researchgate.netnovapublishers.com
Insects can synthesize fatty acids de novo or modify fatty acids obtained from their diet. novapublishers.comvisserlab.be An unusual fatty acid like this compound, if ingested or produced by symbiotic gut microbes, would enter this metabolic network. It could be:
Metabolized for Energy: The fatty acid could be broken down via β-oxidation to produce energy. The hydroxyl group at the 3-position is a natural intermediate in this pathway, though the additional hydroxyl at the 12-position would likely require specialized enzymatic modification.
Stored: The molecule could be esterified and incorporated into TAGs for storage in the fat body.
Used as a Precursor: It could be used as a building block for more complex molecules, such as waxes or pheromones, which often have functionalized acyl chains. nih.gov
The metabolic fate of this compound would depend on the specific enzymatic machinery of the organism. Its integration into the lipid network could influence the physical properties of stored fats or the signaling pathways that regulate insect physiology.
Structural Contributions of this compound to Biomembranes or Other Cellular Components in Model Systems
The fatty acid composition of cellular membranes is critical for their structural integrity and function. The presence of hydroxylated fatty acids can significantly alter the biophysical properties of a membrane bilayer.
Most notably, 3-hydroxy fatty acids are essential and characteristic components of Lipid A , the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. gerli.comnih.gov The specific chain length of these 3-hydroxy fatty acids is species-dependent. For example, Pseudomonas aeruginosa incorporates 3-hydroxylauric acid (a C12 fatty acid) as a primary acyl chain in its Lipid A. mdpi.com This demonstrates a direct and vital structural role for a monohydroxylated C12 fatty acid in forming the bacterial outer envelope.
The introduction of a hydroxyl group into a fatty acid acyl chain introduces a polar moiety into the hydrophobic core of the membrane. Studies on 2-hydroxy fatty acids in sphingolipids show that this modification markedly influences membrane architecture and stability. pnas.orgmdpi.com The hydroxyl group can participate in hydrogen bonding with neighboring lipids or membrane proteins, potentially increasing lipid packing, altering membrane fluidity, and affecting the formation of lipid domains.
Therefore, the incorporation of this compound into a biomembrane would be expected to have a profound structural impact. The two polar hydroxyl groups would significantly disrupt the hydrophobic packing of the acyl chains, likely increasing membrane rigidity and altering its permeability. In the context of LPS, such a dihydroxylated fatty acid could change the conformation of Lipid A, potentially affecting its recognition by the host immune system.
Future Directions and Emerging Research Avenues for 3,12 Dihydroxylauric Acid
Application of Systems Biology and Multi-Omics Approaches to Comprehensive Elucidation of 3,12-Dihydroxylauric Acid Biological Roles
A systems biology approach, integrating various "omics" disciplines, holds the key to unlocking the full spectrum of this compound's biological functions. Future research will likely pivot towards multi-omics studies to build a holistic picture of its interactions within a biological system.
Lipidomics: Advanced lipidomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), is fundamental. nih.govnih.govyoutube.com Untargeted and targeted lipidomics can quantify the levels of this compound in various tissues and biofluids under different physiological and pathological conditions. This can help identify its endogenous presence and fluctuations in response to stimuli or disease. For instance, studies on other dihydroxy fatty acids have linked their presence in neonatal cord blood to neurodevelopmental outcomes, suggesting a potential avenue for investigation for this compound. nih.govyoutube.com
Transcriptomics and Proteomics: By analyzing changes in gene (transcriptomics) and protein (proteomics) expression in response to elevated or deficient levels of this compound, researchers can identify the specific cellular pathways this molecule modulates. This could reveal its role in signaling cascades, metabolic regulation, or inflammatory responses, similar to how transcriptomic analysis has elucidated the effects of inhibiting soluble epoxide hydrolase, an enzyme that produces dihydroxy fatty acids. mdpi.com
Metabolomics: Integrated metabolomic analyses can show how this compound influences broader metabolic networks. A study investigating the metabolic origin of urinary 3-hydroxy dicarboxylic acids found related compounds like 3,11-dihydroxydodecanoic acid, suggesting that this compound could be an important, yet currently overlooked, intermediate in fatty acid metabolism and a potential biomarker for certain metabolic disorders. nih.gov
| Omics Approach | Potential Application for this compound | Related Research Findings |
| Lipidomics | Quantify levels in tissues/fluids; identify correlations with disease states. | Dihydroxy fatty acids in cord blood linked to ASD symptoms. nih.govyoutube.com |
| Transcriptomics | Identify genes and pathways regulated by the compound. | Spatial transcriptomics revealed pathways modulated by s-EH inhibition. mdpi.com |
| Proteomics | Identify protein interaction partners and downstream effects. | Proteomic studies help characterize enzymes involved in fatty acid hydroxylation. nih.gov |
| Metabolomics | Elucidate its position in metabolic networks and identify biomarkers. | Related dihydroxy acids identified in urine in metabolic disorders. nih.gov |
Development of Advanced Bioimaging and Spatiotemporal Localization Techniques for this compound
Understanding where this compound is located within a cell or tissue and how its concentration changes over time is crucial to understanding its function. Current methods for imaging fatty acids are often limited by resolution or the need for large, potentially disruptive fluorescent tags. Future research will need to focus on developing novel bioimaging techniques.
One promising direction is the use of scanning X-ray fluorescence microscopy (SXFM). This technique involves labeling the fatty acid with a small, non-perturbing element like bromine. SXFM can then be used to map the location of the labeled fatty acid with submicrometer resolution, providing a detailed picture of its intracellular distribution. nih.gov Applying this method to a brominated analog of this compound could reveal its accumulation in specific organelles, such as mitochondria or the endoplasmic reticulum, offering clues to its metabolic processing and function.
Another avenue is the development of specific fluorescent probes that are smaller and less likely to interfere with the fatty acid's natural behavior. Advances in click chemistry and probe design could lead to tailored molecules that bind specifically to this compound or become fluorescent only upon enzymatic modification, allowing for real-time tracking in living cells.
Exploration of Novel Biological Activities and Interactions of this compound in Underexplored Biological Systems
The biological activities of many hydroxylated fatty acids are just beginning to be explored. While some are known to have anti-inflammatory and anti-diabetic effects, the specific activities of this compound are largely unknown. nih.gov Future research should focus on screening for novel bioactivities in diverse and underexplored biological contexts.
Microbiome Interactions: The gut microbiome is a complex ecosystem that profoundly influences host metabolism. Investigating the ability of gut microbes to produce or metabolize this compound could reveal novel host-microbe signaling pathways. Furthermore, assessing the compound's impact on the composition and function of the microbiome itself could uncover roles in maintaining gut health or contributing to dysbiosis.
Plant and Fungal Biology: Omega-hydroxy acids are known to be key components of cutin, the protective polymer on the surface of plants. wikipedia.org Investigating the presence and role of this compound in plant cuticles or as a signaling molecule in plant-pathogen interactions could open new avenues in agricultural science. Similarly, its role in fungal biology, either as a developmental signal or as an antifungal agent, remains an open question.
Nervous System Function: Given that other dihydroxy fatty acids have been implicated in neurodevelopment, exploring the effects of this compound on neuronal cells, glial cells, and processes like neuroinflammation and synaptic plasticity is a critical future direction. nih.govyoutube.com
Methodological Innovations in the Isolation, Chemical Synthesis, and Analytical Characterization of this compound
Progress in understanding this compound is contingent on the availability of pure standards and robust analytical methods. Future research must address innovations in these foundational areas.
Isolation and Purification: Developing efficient methods for isolating this compound from complex biological matrices is essential. This involves optimizing extraction techniques, such as solid-phase extraction, and refining chromatographic separation methods to resolve it from its numerous structural isomers. nih.govrsc.org
Chemical and Biocatalytic Synthesis: The total chemical synthesis of this compound, particularly in an enantiomerically pure form, is a significant challenge that needs to be addressed to provide the standards necessary for biological research. mdpi.com An alternative and potentially "greener" approach is biocatalytic synthesis. The directed evolution of enzymes, such as cytochrome P450s, could be employed to create highly specific biocatalysts that can produce this compound from cheaper precursors like lauric acid. nih.govrsc.orgmdpi.com Microbial fermentation using engineered bacteria also presents a scalable production strategy. mit.edunih.govresearchgate.net
Analytical Characterization: While GC-MS and LC-MS are the workhorses of fatty acid analysis, unequivocally identifying the precise position of the hydroxyl groups in isomers can be challenging. rsc.orgresearchgate.net Future work should focus on developing more sophisticated tandem mass spectrometry (MS/MS) fragmentation strategies and ion mobility spectrometry to better distinguish between isomers like 3,12-, 3,11-, and other dihydroxydodecanoic acids. nih.govnih.gov
| Research Area | Key Challenge | Future Innovation |
| Isolation | Low abundance and presence of isomers in biological samples. | Advanced solid-phase extraction and high-resolution chromatography. nih.govrsc.org |
| Synthesis | Stereospecific placement of two hydroxyl groups. | Enantioselective organocatalysis; directed evolution of P450 enzymes. nih.govmdpi.com |
| Analysis | Differentiating between positional isomers. | Advanced tandem MS (MS/MS) and ion mobility spectrometry. researchgate.net |
Interdisciplinary Approaches to Understand the Ecological and Evolutionary Significance of this compound
An interdisciplinary approach is needed to understand the broader significance of this compound in nature.
Ecological Lipidology: This emerging field integrates biochemistry with nutritional and evolutionary ecology to understand how dietary lipids shape organismal function and fitness. nih.gov Investigating the distribution of this compound across different trophic levels and ecosystems could reveal its role as a dietary resource or a biomarker for specific food web interactions. mdpi.com For example, its presence in plant cuticles could influence herbivore feeding choices or decomposition rates in soil. wikipedia.org
Evolutionary Biochemistry: Studying the enzymes responsible for producing this compound, likely fatty acid hydroxylases from the cytochrome P450 superfamily, can provide insights into their evolutionary history. nih.govrsc.org By comparing the genes and functions of these enzymes across different species, from bacteria to plants and animals, researchers can reconstruct the evolutionary path that led to the emergence of this specific dihydroxylated fatty acid and hypothesize about the selective pressures that drove its development.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
